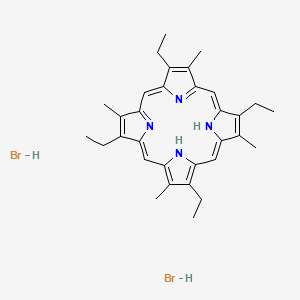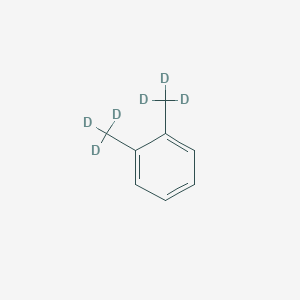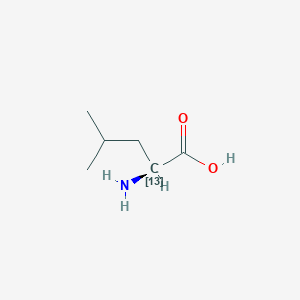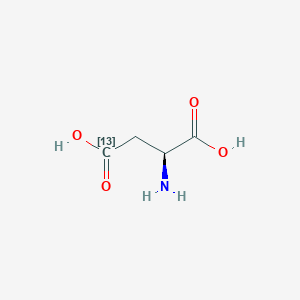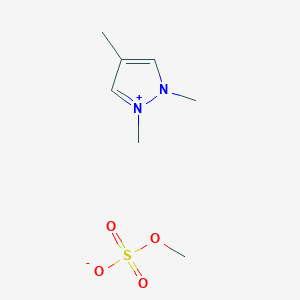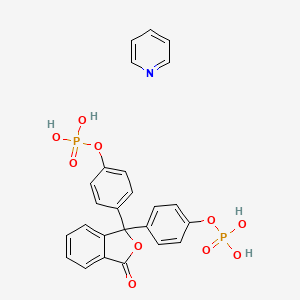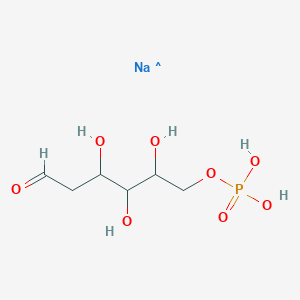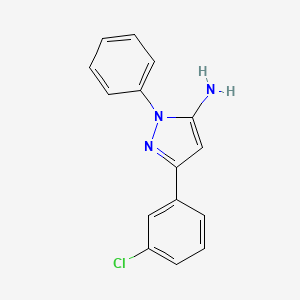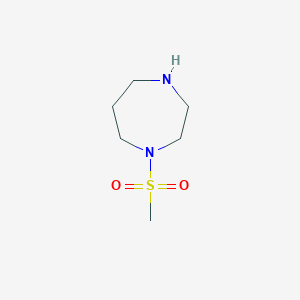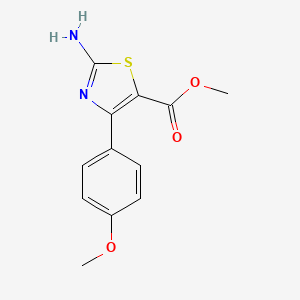
2-氨基-4-(4-甲氧基苯基)噻唑-5-甲酸甲酯
描述
“Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” is a chemical compound with the linear formula C12H12N2O3S . It has a molecular weight of 264.3 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by FTIR and NMR . The yield was around 50%, and the melting point ranged from 196 to 198 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their antibacterial and antifungal potential . These compounds showed good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .
Physical And Chemical Properties Analysis
It has a molecular weight of 264.3 . More specific physical and chemical properties such as solubility, density, boiling point, etc., are not provided in the search results.
科学研究应用
抗氧化剂应用
噻唑衍生物,包括2-氨基噻唑甲酯,已被证明具有显著的抗氧化活性。 它们可以抑制自由基的形成,这对于预防氧化应激相关的细胞损伤至关重要 . 这种特性在开发治疗氧化应激起关键作用的疾病的药物方面特别有用,例如神经退行性疾病。
抗菌和抗真菌剂
2-氨基噻唑甲酯已被证明作为抗菌剂很有前景,研究表明它们对多重耐药菌株有效 . 此外,它们还表现出抗真菌特性,这可能导致开发新的抗真菌药物,特别是针对耐药性真菌菌株 .
抗HIV活性
噻唑环是几种具有抗HIV活性的化合物的组成部分。 通过抑制关键酶或干扰复制过程,2-氨基噻唑甲酯可以作为设计新型抗HIV药物的基础 .
抗肿瘤和细胞毒性药物
研究表明噻唑衍生物可以作为抗肿瘤剂。 2-氨基噻唑甲酯可以用于合成具有细胞毒性特性的化合物,从而可能导致新的癌症疗法 .
神经保护疗法
由于其调节神经递质合成的能力,2-氨基噻唑甲酯可用于治疗神经系统疾病。 例如,它们可以在合成类似于帕罗西汀的药物方面发挥作用,帕罗西汀用于治疗帕金森病 .
抗炎和镇痛应用
噻唑衍生物的抗炎和镇痛活性使其成为开发新型止痛药物的候选药物。 它们的机制可能为更有效且副作用更少的治疗方法提供见解 .
染料和化学合成
噻唑是已知的重要起始材料,用于合成偶氮染料和其他用于染料和化学合成的化合物。 2-氨基噻唑甲酯可用于创建具有独特性能的新型染料 .
缓蚀剂
在工业化学领域,可以探索2-氨基噻唑甲酯作为缓蚀剂。 它们的分子结构使它们能够与金属表面结合,从而提供抗腐蚀保护 .
作用机制
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is intended for research use only .
Result of Action
Some thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The compound is recommended to be stored at room temperature .
生化分析
Biochemical Properties
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it can act as an antioxidant by scavenging free radicals, which helps in reducing oxidative stress in cells . The compound’s interaction with biomolecules such as proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses . Additionally, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit bacterial enzymes by binding to their active sites, preventing substrate access and subsequent enzymatic activity . It also acts as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage . Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, including its antimicrobial and antioxidant properties, over several weeks . Prolonged exposure to light and high temperatures can lead to gradual degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to specific proteins, influencing its localization and distribution within different cellular compartments .
Subcellular Localization
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Its activity and function can vary depending on its subcellular localization, with distinct effects observed in different compartments .
属性
IUPAC Name |
methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRFDCUXNFFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592587 | |
| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218631-55-1 | |
| Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
